N-Acetyl-S-ethyl-L-cysteine (NAC) is a pharmacologically active compound with a wide range of clinical applications. As an acetylated form of the amino acid L-cysteine, NAC has been extensively studied for its therapeutic properties, including its role as an antidote for acetaminophen overdose and its potential in treating various diseases and conditions. The compound's diverse applications stem from its ability to modulate glutathione levels, act as an antioxidant, and exhibit anti-inflammatory effects14.
NAC's primary mechanism of action involves its capacity to serve as a precursor to glutathione (GSH), a critical antioxidant in the body. By boosting GSH levels, NAC helps to maintain the redox balance within cells and protect against oxidative stress. Additionally, NAC has been shown to exhibit anti-inflammatory properties by inhibiting NF-κB signaling and the expression of proinflammatory cytokines. Its mucolytic action, which helps in breaking down mucus, makes it useful in respiratory conditions. Furthermore, NAC's ability to acetylate S-substituted cysteines, as observed in rat liver and kidney microsomal preparations, suggests its involvement in mercapturic acid synthesis and possibly in the metabolism of certain amino acids34.
NAC has been successfully used as a mucolytic agent and in the treatment of disorders associated with GSH deficiency. Its clinical applications extend to the prevention of chronic obstructive pulmonary disease exacerbations, contrast-induced kidney damage, and the attenuation of illness from the influenza virus. It has also shown promise in the treatment of pulmonary fibrosis and infertility in patients with clomiphene-resistant polycystic ovary syndrome. Preliminary studies suggest that NAC may have a role as a cancer chemopreventive agent and in the eradication of Helicobacter pylori, as well as in the prophylaxis of gentamicin-induced hearing loss in renal dialysis patients1.
NAC has demonstrated antibacterial, antiviral, antimalarial, and antioxidant activities. Its inhibitory effect on the growth of Babesia and Theileria parasites has been significant, and when used in combination with diminazene aceturate, its efficacy is synergistically enhanced. This suggests that NAC could be a potential treatment for babesiosis, especially in combination therapies2.
Recent studies have highlighted the potential biological and pharmacological activities of NAC in oral health care. Its antimicrobial property, along with its anticarcinogenic and antimutagenic effects against certain types of cancer, positions NAC as a promising candidate for NAC-based therapeutics in oral medicine. The review of its biological activities and potential oral applications underscores the need for further research to advance NAC-associated treatment modalities in this field4.
CAS No.: 3025-88-5
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6
CAS No.: 2361566-66-5